3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
Description
3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C31H27NO5 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(4-phenylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C31H27NO5/c1-36-28-13-7-8-14-29(28)37-20-19-32-26-12-6-5-11-25(26)31(35,30(32)34)21-27(33)24-17-15-23(16-18-24)22-9-3-2-4-10-22/h2-18,35H,19-21H2,1H3 |
InChI Key |
WRHFOSWPQQYUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. The process begins with the preparation of the biphenyl and indole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-isopropyl-4-[2-(2-methoxyphenoxy)ethyl]-3,3-diphenyl-2-pyrrolidinone
- 2-(2-(2-Methoxyphenoxy)ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of biphenyl, indole, and methoxyphenoxy groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
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